2-Furancarboxamide, 5-nitro-N-pyrazinyl-
Description
Structure and Synthesis: 2-Furancarboxamide, 5-nitro-N-pyrazinyl- is a nitro-substituted furan derivative featuring a carboxamide group at the 2-position of the furan ring and a pyrazinyl substituent on the amide nitrogen.
Biological Relevance: Nitro-furan derivatives are known for antimicrobial and antiparasitic activities. For instance, 5-nitro-2-furancarboxamides exhibit potent trypanocidal activity against Trypanosoma cruzi .
Properties
CAS No. |
779327-12-7 |
|---|---|
Molecular Formula |
C9H6N4O4 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
5-nitro-N-pyrazin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C9H6N4O4/c14-9(12-7-5-10-3-4-11-7)6-1-2-8(17-6)13(15)16/h1-5H,(H,11,12,14) |
InChI Key |
PPRTVOVWIRGKNS-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-Furancarboxamide, 5-nitro-N-pyrazinyl- with structurally related compounds:
Key Observations :
Substituent Effects on Bioactivity: Nitro Group: The 5-nitro group on the furan ring (as in the target compound) enhances electron-deficient character, improving interaction with microbial enzymes (e.g., nitroreductases) . However, nitro groups are associated with carcinogenicity in some derivatives (e.g., mammary tumors in rats) . Heterocyclic Amides: Pyrazinyl and thiazolyl substituents on the amide nitrogen improve antimycobacterial activity compared to aryl groups, likely due to enhanced hydrogen bonding with target proteins .
Synthetic Yields :
- 5-Nitro-2-furancarboxamides are synthesized in moderate yields (42–98%), with purity confirmed via NMR and elemental analysis .
Preparation Methods
Classical Nitration Protocol
The nitration of furan-2-carboxylic acid employs mixed nitric-sulfuric acid systems. The carboxylic acid group acts as a meta-director, ensuring preferential nitration at the 5-position:
- Nitrating agent : HNO₃ (90%)/H₂SO₄ (conc.), 1:3 v/v
- Temperature : 0–5°C (ice bath)
- Time : 4–6 hours
- Yield : 68–72%
Mechanistic Insight :
The nitronium ion (NO₂⁺) attacks the furan ring at the position para to the electron-withdrawing carboxylic acid group. Kinetic control at low temperatures minimizes di-nitration byproducts.
Alternative Nitration Approaches
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Acetyl nitrate | CH₂Cl₂, −10°C, 2 h | 65% | |
| Nitronium tetrafluoroborate | DMF, 25°C, 1 h | 58% |
Amidation of 5-Nitro-2-Furancarboxylic Acid
Acid Chloride Intermediate Route
Step 1: Acid Chloride Formation
5-Nitro-2-furancarboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions:
$$ \text{5-Nitro-2-furoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Nitro-2-furoyl chloride} + \text{SO}2 + \text{HCl} $$
- Solvent : Dry toluene or THF
- Catalyst : DMF (1–2 drops)
- Temperature : 70–80°C
- Conversion : >95% (GC-MS)
Step 2: Amide Coupling
The acid chloride reacts with pyrazinamine in the presence of a base:
$$ \text{5-Nitro-2-furoyl chloride} + \text{Pyrazinamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl} $$
Conditions :
Direct Coupling Using Carbodiimides
Avoiding acid chloride handling, 5-nitro-2-furancarboxylic acid couples directly with pyrazinamine via EDC/HOBt activation:
- Dissolve acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv) in DMF
- Add pyrazinamine (1.5 equiv) and stir at 25°C for 12 h
- Quench with ice-water, extract with EtOAc
- Purify via silica chromatography (Hexane/EtOAc 3:1)
Performance Metrics :
- Conversion : 89% (HPLC)
- Isolated Yield : 75%
- Purity : >98% (UV 254 nm)
Comparative Analysis of Amidation Methods
| Parameter | Acid Chloride Route | EDC/HOBt Coupling |
|---|---|---|
| Reaction Time | 3–4 h | 12–14 h |
| Byproducts | HCl (gas) | Urea derivatives |
| Scale-Up Feasibility | Industrial preference | Lab-scale suitability |
| Solvent Recovery | 85% (toluene) | 60% (DMF) |
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields pale-yellow needles:
- Melting Point : 189–191°C
- XRD Analysis : Monoclinic P2₁/c space group
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45 (d, J = 3.5 Hz, 1H, furan-H3), 7.39 (d, J = 3.5 Hz, 1H, furan-H4), 2.51 (s, 2H, pyrazine-H)
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Value |
|---|---|
| PMI (Process Mass Intensity) | 8.7 |
| E-Factor | 4.2 |
| Solvent Intensity | 6.1 L/kg |
Q & A
Q. What are the optimal synthetic routes for 2-Furancarboxamide, 5-nitro-N-pyrazinyl-, and how can regioselectivity be controlled?
Methodological Answer:
- Step 1: Use a mixed anhydride method with isobutyl chloroformate and di-isopropyl-ethylamine in CH₂Cl₂ at −15°C to activate the carboxylic acid group .
- Step 2: Couple with the pyrazinyl amine derivative under reflux conditions (16–24 hours) to ensure amide bond formation .
- Regioselectivity Control: Steric and electronic factors dominate. The nitro group at C5 of the furan ring directs substitution via resonance stabilization. Use low-temperature NMR to monitor intermediate stability .
Q. How can researchers verify the structural integrity of 2-Furancarboxamide, 5-nitro-N-pyrazinyl-?
Methodological Answer:
- NMR Analysis: Compare and NMR shifts with analogs. For example, the pyrazinyl proton signals appear at δ 8.3–8.6 ppm, while the nitro group deshields adjacent furan protons (δ 7.8–8.0 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode shows [M+H] peaks at m/z 273–295, depending on substituents .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (if applicable) using single-crystal diffraction data .
Q. What solvent systems are effective for solubility challenges in biological assays?
Methodological Answer:
- Primary Solvent: DMSO (10–20 mM stock solutions).
- Aqueous Compatibility: Use co-solvents like PEG-400 or cyclodextrin derivatives (e.g., 10% w/v) to enhance solubility in PBS .
- Caution: Avoid prolonged storage in DMSO to prevent decomposition; validate stability via HPLC .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved for this compound?
Methodological Answer:
- Variable 1: Substituent effects. Compare bioactivity of analogs (e.g., pyridinyl vs. pyrazinyl groups in ) to isolate structural contributors .
- Variable 2: Purity thresholds. Use preparative HPLC (C18 column, 80% MeOH/H₂O) to achieve >98% purity before assays .
- Data Normalization: Report IC values relative to a standardized assay protocol (e.g., ATP levels in cell viability tests) .
Q. What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with PyRx to model interactions with kinases or GPCRs. The nitro group’s electron-withdrawing effect enhances hydrogen bonding with catalytic lysine residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the furan-pyrazine scaffold in hydrophobic pockets .
- ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (logBB = −1.2) but hepatic metabolism via CYP3A4 .
Q. How can synthetic yields be improved for gram-scale production?
Methodological Answer:
- Optimization 1: Replace column chromatography with liquid-liquid extraction (CH₂Cl₂/aqueous NHCl) for intermediate purification .
- Optimization 2: Use flow chemistry to reduce reaction time (2 hours vs. 16 hours) and improve reproducibility .
- Catalyst Screening: Test Pd/C or Ni catalysts for nitro-group reductions in tandem reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
